5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride
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Overview
Description
5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of cyclopropyl and isopropyl groups attached to the thiophene ring, along with an amine group at the third position. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents: The cyclopropyl and isopropyl groups can be introduced through alkylation reactions. For example, cyclopropyl bromide and isopropyl bromide can be used as alkylating agents in the presence of a base.
Amination: The amine group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the thiophene ring itself.
Substitution: The amine group can participate in nucleophilic substitution reactions, while the alkyl groups can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets would depend on the specific context of its use, such as its role in a pharmaceutical compound or as a research tool.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-isopropyl-thiophen-3-amine hydrochloride: Similar structure with a chlorine atom instead of a cyclopropyl group.
5-Cyclopropylisothiazol-3-amine hydrochloride: Contains an isothiazole ring instead of a thiophene ring.
Uniqueness
5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride is unique due to the presence of both cyclopropyl and isopropyl groups on the thiophene ring, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with desired characteristics.
Properties
Molecular Formula |
C10H16ClNS |
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Molecular Weight |
217.76 g/mol |
IUPAC Name |
5-cyclopropyl-2-propan-2-ylthiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-6(2)10-8(11)5-9(12-10)7-3-4-7;/h5-7H,3-4,11H2,1-2H3;1H |
InChI Key |
KNFBXHUCELTBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(S1)C2CC2)N.Cl |
Origin of Product |
United States |
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